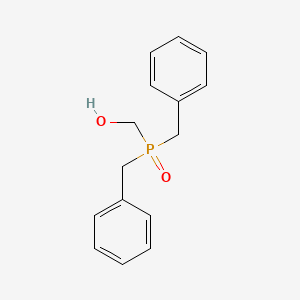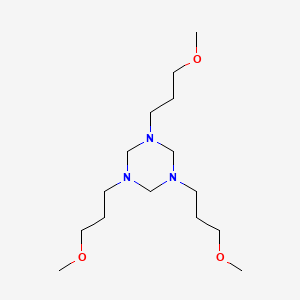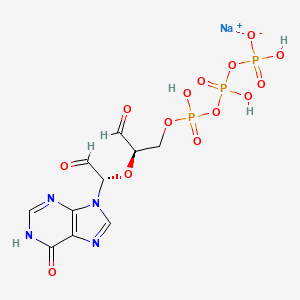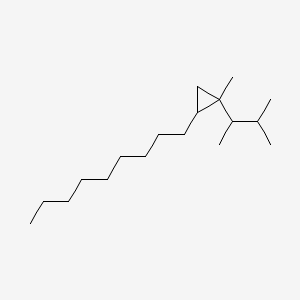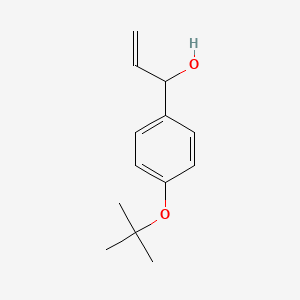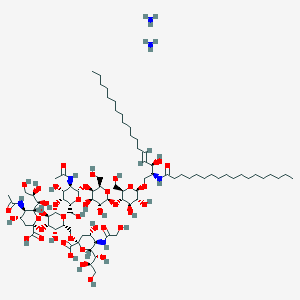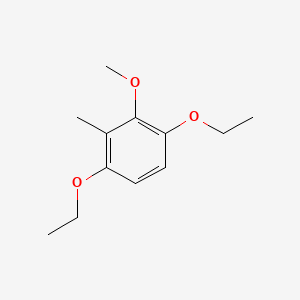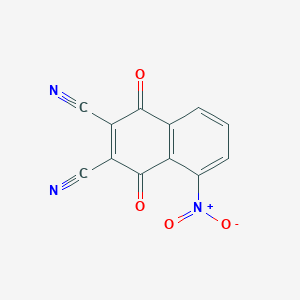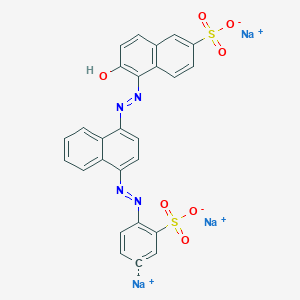![molecular formula C15H26O12 B13832538 (4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose 4,6-Methyl Orthoester is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of an orthoester functional group at the 4 and 6 positions of the sucrose molecule. The chemical name for Sucrose 4,6-Methyl Orthoester is (4aR,6R,7R,8R,8aS)-6-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-methoxy-2-methylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 4,6-Methyl Orthoester typically involves the reaction of sucrose with a trialkyl orthoester or a ketene acetal in an inert organic solvent in the presence of an acid catalyst. This reaction forms a sucrose alkyl 4,6-orthoester . The process can be carried out under mild aqueous acidic conditions to yield a mixture of sucrose 4- and 6-monoesters, which can then be treated with a base to convert the sucrose 4-ester into sucrose 6-ester .
Industrial Production Methods
Industrial production of Sucrose 4,6-Methyl Orthoester involves a continuous process where a solution of sucrose and the reagent is passed through a strong acid macroreticular ion exchange resin at ambient temperature . This method ensures a consistent and efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Sucrose 4,6-Methyl Orthoester undergoes various chemical reactions, including hydrolysis, substitution, and esterification.
Common Reagents and Conditions
Hydrolysis: Under mild aqueous acidic conditions, Sucrose 4,6-Methyl Orthoester can be hydrolyzed to form esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with alkoxides.
Esterification: It can also participate in esterification reactions with carboxylic acids.
Major Products
The major products formed from these reactions include various esters and substituted sucrose derivatives .
Aplicaciones Científicas De Investigación
Sucrose 4,6-Methyl Orthoester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sucrose 4,6-Methyl Orthoester involves its reactivity due to the electron-deficient central carbon atom in the orthoester group. This makes it highly reactive towards nucleophiles, leading to various substitution and hydrolysis reactions . The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of ester bonds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl Orthoformate: The simplest orthoester in organic chemistry, used in similar hydrolysis and substitution reactions.
Triethyl Orthoformate: Another common orthoester with similar reactivity and applications.
Triethyl Orthoacetate: Used in esterification and substitution reactions, similar to Sucrose 4,6-Methyl Orthoester.
Uniqueness
Sucrose 4,6-Methyl Orthoester is unique due to its specific structure derived from sucrose, which imparts distinct reactivity and applications in the synthesis of high-intensity sweeteners and other specialty chemicals .
Propiedades
Fórmula molecular |
C15H26O12 |
|---|---|
Peso molecular |
398.36 g/mol |
Nombre IUPAC |
(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7-,8-,9-,10-,11-,12+,13-,14?,15?/m1/s1 |
Clave InChI |
GPHQAYOJGDRUCF-QIVZKGMASA-N |
SMILES isomérico |
CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)OC |
SMILES canónico |
CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


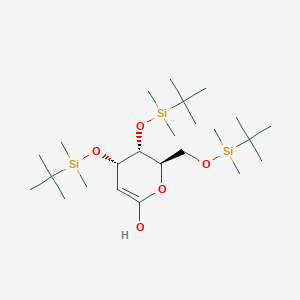
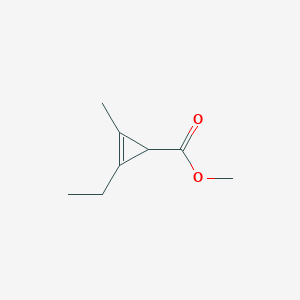
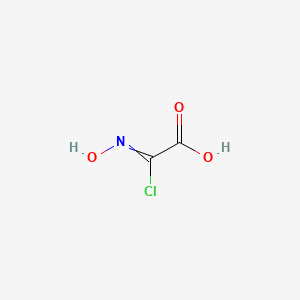
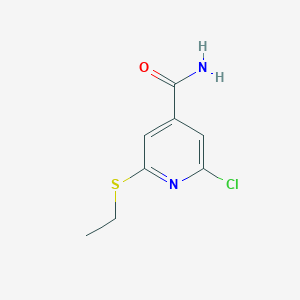
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)
